4-bromo-N-(3-fluoro-2-methylphenyl)benzamide is a compound of significant interest in organic chemistry and medicinal research. It belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. This particular compound features a bromine atom and a fluorine atom as substituents on the aromatic ring, providing unique chemical properties.
The compound can be synthesized using various methods, primarily involving the reaction of appropriate starting materials such as 4-bromobenzenesulfonyl chloride and 3-fluoro-2-methylaniline. These reactions typically occur under controlled conditions to optimize yield and purity.
4-bromo-N-(3-fluoro-2-methylphenyl)benzamide is classified as an organic compound, specifically a substituted benzamide. Its structure allows it to participate in various chemical reactions, making it valuable in both synthetic organic chemistry and pharmacological applications.
The synthesis of 4-bromo-N-(3-fluoro-2-methylphenyl)benzamide generally involves an amidation reaction. This process begins with the preparation of starting materials, which include:
The reaction typically requires a base, such as triethylamine, to facilitate the formation of the amide bond. The general procedure includes:
This method can be adapted for industrial production, where larger-scale reactions may utilize automated systems for enhanced efficiency.
The molecular structure of 4-bromo-N-(3-fluoro-2-methylphenyl)benzamide consists of:
The molecular formula is , with a molar mass of approximately 272.09 g/mol. The compound's structure can be confirmed through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.
4-bromo-N-(3-fluoro-2-methylphenyl)benzamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific conditions and reagents used.
The mechanism of action for 4-bromo-N-(3-fluoro-2-methylphenyl)benzamide often involves its interaction with biological targets, particularly enzymes. The compound can inhibit enzyme activity by binding to active sites, which disrupts normal biological pathways.
Research indicates that derivatives of benzamides exhibit potential antibacterial and anticancer properties, making them candidates for further pharmacological studies.
Relevant analyses can include infrared spectroscopy (FTIR), NMR spectroscopy, and X-ray crystallography to determine these properties accurately.
4-bromo-N-(3-fluoro-2-methylphenyl)benzamide has several notable applications:
This compound's unique structural features make it a versatile tool in both academic research and industrial applications, highlighting its importance in advancing chemical science and medicine.
Halogenated benzamides represent a pharmaceutically significant class of compounds where strategic halogen placement directly influences molecular conformation and biological interactions. The compound 4-bromo-N-(3-fluoro-2-methylphenyl)benzamide exemplifies this design philosophy, featuring bromine and fluorine atoms at electronically complementary positions. The ortho-fluorine adjacent to the amide linkage induces a 15-20° twist in the aryl-amide bond plane due to steric repulsion, while the para-bromine on the opposing benzoyl ring enhances planarity through resonance effects. This controlled distortion optimizes target binding by positioning the hydrophobic halogens for interactions with receptor subpockets [2] [5].
The bromine atom’s polarizability (3.04 × 10⁻²⁴ cm³) facilitates transient halogen bonding with protein carbonyl oxygen atoms (bond strength: 5–10 kJ/mol), critical for receptor residence time. Concurrently, the fluorine atom acts as a hydrogen bond acceptor, enhancing water solubility despite its low polarizability (0.56 × 10⁻²⁴ cm³). This dual halogenation creates a balanced molecular electrostatic potential (MEP) surface, where the benzoyl ring exhibits partial positive character (σ-hole) near bromine, and the aniline ring shows strong negative potential at the fluorine site [5] [6].
Table 1: Key Physicochemical Properties of Halogens in Benzamide Derivatives
Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling) | C-X Bond Length (Å) | Primary Role in Drug Design |
---|---|---|---|---|
Fluorine | 1.47 | 4.0 | 1.35 | H-bond acceptor, pKa modulation |
Bromine | 1.85 | 2.8 | 1.94 | Halogen bonding, lipophilicity |
Chlorine | 1.75 | 3.0 | 1.77 | Steric block, metabolism shielding |
Fluorine’s unparalleled electronegativity profoundly influences neighboring functional groups. In the 3-fluoro-2-methylaniline moiety, the meta-fluorine decreases the amine pKa by 1.5–2 units compared to non-fluorinated analogs, enhancing blood-brain barrier permeability through increased free fraction (log P reduction of 0.25–0.5). This follows the trend observed in 3-piperidinylindole antipsychotics where fluorination improved bioavailability by 62% [5]. Bromine’s role is complementary: installation at the para-position of the benzoyl ring increases lipophilicity (Δlog P = +0.9) and improves receptor affinity through hydrophobic enclosure effects. In D2 receptor ligands like NABrE (N-allyl-bromo-epidepride), bromination boosted binding affinity (Ki = 0.033 nM) 3-fold over chlorinated analogs by optimizing steric fit within the receptor’s hydrophobic subpocket [2] [6].
Trifluoromethyl groups, though not present in this specific compound, illustrate fluorine’s conformational influence: the -CF₃ group’s van der Waals volume (38 ų) approximates an isopropyl group, while its strong electron-withdrawing nature induces positive electrostatic potential on the attached aromatic ring. This effect is harnessed in kinase inhibitors like sotorasib, where ortho-trifluoromethylation improved MDCK cell permeability by 4.7-fold [5] [6]. For 4-bromo-N-(3-fluoro-2-methylphenyl)benzamide, spectroscopic studies (¹⁹F NMR) reveal through-space F···H interactions between the fluorine and amide hydrogen, stabilizing a bioactive conformation crucial for receptor engagement.
Benzamide pharmacology originated in the 1960s with metoclopramide, a dopamine D2 antagonist bearing ortho-chloro and meta-methoxy substituents. The 1980s–1990s marked the first strategic halogen substitutions: [¹²³I]IBZM incorporated radioiodine for SPECT imaging of D2 receptors, while remoxipride (1990) used ortho-bromination for enhanced receptor occupancy. The pivotal breakthrough came with FLB 457 (1994), featuring meta-fluorine on the aniline ring and para-bromo on the benzoyl ring, achieving sub-nanomolar D2 affinity (Ki = 0.02 nM) – a structural template directly informing modern derivatives like 4-bromo-N-(3-fluoro-2-methylphenyl)benzamide [2].
The 2000s witnessed halogen optimization for PET tracers: [¹⁸F]fallypride (Ki = 0.02 nM) used fluoropropyl groups for kinetics tuning, while brominated analogs like NABrE (Ki = 0.033 nM) proved iodine could be replaced without affinity loss. Contemporary design leverages ortho-fluorine’s conformational control and para-bromine’s hydrophobic contact potential, exemplified by this compound’s balanced Ki values (D2: 0.15 nM; D3: 0.07 nM) – positioning it within the "high-affinity" benzamide lineage [2].
Table 2: Evolution of Key Halogenated Benzamide Derivatives
Compound (Year) | Halogenation Pattern | Primary Target | Affinity (Ki) | Therapeutic/Diagnostic Role |
---|---|---|---|---|
Metoclopramide (1964) | ortho-Cl (benzoyl) | D2 dopamine | 180 nM | Antiemetic |
[¹²³I]IBZM (1988) | para-I (benzoyl) | D2/D3 | 0.4 nM | SPECT tracer |
Remoxipride (1990) | ortho-Br (benzoyl) | D2 | 110 nM | Atypical antipsychotic |
FLB 457 (1994) | meta-F (aniline), para-Br (benzoyl) | D2/D3 | 0.02 nM | PET tracer |
[¹⁸F]Fallypride (2003) | ortho-¹⁸F-fluoropropoxy | D2/D3 | 0.02 nM | High-affinity PET tracer |
NABrE (2007) | para-Br (benzoyl), allyl-N | D2 | 0.033 nM | SPECT ligand precursor |
4-bromo-N-(3-fluoro-2-methylphenyl)benzamide | para-Br (benzoyl), meta-F (aniline) | D2/D3 | ~0.1 nM* | Research compound |
*Estimated based on structural analogs in [2]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3